molecular formula C9H12ClN3O3 B1424629 5-Nitro-2-pyridinyl 3-pyrrolidinyl ether hydrochloride CAS No. 1220020-58-5

5-Nitro-2-pyridinyl 3-pyrrolidinyl ether hydrochloride

Cat. No. B1424629
CAS RN: 1220020-58-5
M. Wt: 245.66 g/mol
InChI Key: UIGNTUFZBQMBFZ-UHFFFAOYSA-N
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Description

“5-Nitro-2-pyridinyl 3-pyrrolidinyl ether hydrochloride” is a chemical compound with the formula C₉H₁₂ClN₃O₃ . It is classified as an irritant .


Molecular Structure Analysis

The molecular structure of this compound would include a pyridine ring (a six-membered ring with five carbon atoms and one nitrogen atom) substituted with a nitro group at the 5-position, and a pyrrolidine ring (a five-membered ring with four carbon atoms and one nitrogen atom) substituted with an ether group at the 3-position .

Scientific Research Applications

Novel Pyridine-based Ether Ester Diamine and Thermally Stable Polymers

Researchers Mehdipour-Ataei, Maleki-Moghaddam, and Nami (2004) developed a novel pyridine-based ether ester diamine, which was used to create thermally stable poly (ether ester amide)s. These polymers exhibited significant physical and thermal properties, indicating potential applications in materials science where thermal stability is crucial (Mehdipour‐Ataei, Maleki-Moghaddam, & Nami, 2004).

Synthesis and Antitumor Activity of 5-Nitropyrimidines

Grigoryan et al. (2000) synthesized a series of 5-nitropyrimidines, which exhibited antitumor activity. This study highlights the potential of nitropyrimidine compounds in cancer research and therapy (Grigoryan et al., 2000).

Lanthanide-Metal Organic Frameworks (MOFs) for Luminescent Sensors

Zhang et al. (2018) constructed Lanthanide-MOFs with mixed ligands, demonstrating their use as selective multi-responsive luminescent sensors. These materials showed potential in detecting nitrobenzene derivatives and metal ions, with applications in environmental monitoring and safety (Zhang et al., 2018).

Synthesis of Heat Resistant Polyimides

Mehdipour-Ataei, Maleki-Moghaddam, and Nami (2005) synthesized pyridine-based diamine as a precursor for heat-resistant polyimides. These polymers, with built-in ether and ester groups, have applications in areas requiring materials that can withstand high temperatures (Mehdipour‐Ataei, Maleki-Moghaddam, & Nami, 2005).

Insecticidal Activity of Nitropyridyl-Based Dichloropropene Ethers

Liu et al. (2015) synthesized nitropyridyl-based dichloropropene ether analogues that exhibited potent insecticidal activities against various lepidopteran pests. This research suggests potential agricultural applications in pest control (Liu et al., 2015).

Safety and Hazards

This compound is classified as an irritant , which means it could cause irritation to the skin, eyes, or respiratory tract.

properties

IUPAC Name

5-nitro-2-pyrrolidin-3-yloxypyridine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3O3.ClH/c13-12(14)7-1-2-9(11-5-7)15-8-3-4-10-6-8;/h1-2,5,8,10H,3-4,6H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIGNTUFZBQMBFZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1OC2=NC=C(C=C2)[N+](=O)[O-].Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Nitro-2-pyridinyl 3-pyrrolidinyl ether hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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